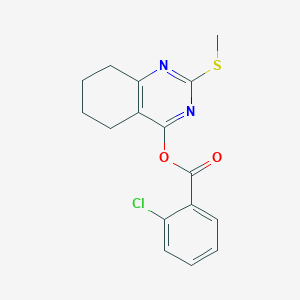

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate

描述

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a methylsulfanyl group, and a chlorobenzenecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-9-5-3-7-11(13)14(19-16)21-15(20)10-6-2-4-8-12(10)17/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYVONWKVLLEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiolating agents like methylthiol or dimethyl disulfide.

Attachment of the Chlorobenzenecarboxylate Moiety: This step involves esterification or amidation reactions, where the quinazoline derivative reacts with 2-chlorobenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield tetrahydroquinazoline derivatives.

Substitution: The chlorobenzenecarboxylate moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various modifications that can lead to new compounds with desirable properties.

Biology

The biological research surrounding 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate focuses on its potential bioactive properties:

- Antimicrobial Activity: Preliminary studies suggest that compounds within this class may exhibit antimicrobial and antifungal properties.

- Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell growth. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Medicine

In medicinal chemistry, the compound is analyzed for its interactions with specific biological targets:

- Structure-Activity Relationship (SAR): Researchers study how modifications to the compound's structure affect its biological activity and toxicity. This analysis helps in optimizing compounds for therapeutic use.

- Target Interaction: The mechanism of action likely involves binding to enzymes or receptors involved in critical biological pathways, leading to modulation of their activity.

Industrial Applications

Beyond research, this compound has potential applications in industry:

- Material Development: Due to its unique chemical properties, it can be utilized in creating new materials such as polymers or coatings. These applications leverage the compound's stability and reactivity.

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Potential antimicrobial and anticancer activities |

| Medicine | Investigated for target interactions and SAR optimization |

| Industry | Possible use in material development |

Case Studies

-

Anticancer Studies:

A study evaluated various derivatives of quinazoline compounds for their anticancer activity against human cancer cell lines (HCT-116 and MCF-7). Compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising selective targeting capabilities against cancer cells . -

Antimicrobial Activity:

Research has highlighted the antimicrobial efficacy of similar quinazoline derivatives against a range of microorganisms, suggesting that this compound could be developed into a therapeutic agent for infections . -

Material Science Applications:

Investigations into the use of quinazoline derivatives in polymer synthesis have shown potential for developing materials with enhanced properties due to their unique chemical structures .

作用机制

The mechanism of action of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

相似化合物的比较

Similar Compounds

2-(Methylsulfanyl)-4-quinazolinyl derivatives: These compounds share the quinazoline core and methylsulfanyl group but differ in the substituents attached to the quinazoline ring.

2-Chlorobenzenecarboxylate derivatives: These compounds contain the chlorobenzenecarboxylate moiety but may have different core structures.

Uniqueness

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate is unique due to the combination of its quinazoline core, methylsulfanyl group, and chlorobenzenecarboxylate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

生物活性

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H15ClN2O2S

- Molecular Weight : 334.82 g/mol

- CAS Number : 303987-63-5

Anticancer Properties

The anticancer potential of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, a related compound showed IC50 values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells . This suggests that this compound may also exhibit similar anticancer effects.

The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial and cancerous cells. For instance:

- Inhibition of DNA synthesis : Many quinazoline compounds interfere with DNA replication in bacteria and cancer cells.

- Targeting specific proteins : Some studies suggest that these compounds may interact with proteins involved in cell signaling pathways critical for cell proliferation and survival.

Case Studies

- Antibacterial Activity : A study demonstrated that a related sulfonated compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for similar activity in related structures like this compound .

- Anticancer Activity : In another investigation involving quinazoline derivatives, several compounds were tested for their ability to inhibit the growth of various cancer cell lines. The results indicated promising anticancer properties, warranting further exploration into the specific activities of this compound .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-chlorobenzenecarboxylate?

- Methodological Answer : Synthesis typically involves coupling the quinazolinyl core with the 2-chlorobenzoyl moiety. For example, analogous esters (e.g., ethyl 2-benzylsulfanyl derivatives) are synthesized via nucleophilic substitution or esterification under anhydrous conditions, using catalysts like DMAP or DCC . Reaction monitoring via TLC or HPLC (as in drug analysis protocols) ensures intermediate purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as used for chlorophenyl-tetrahydroquinoline derivatives) provides precise bond angles and distances, critical for validating molecular geometry .

Q. How can HPLC be optimized for purity assessment of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) effectively separates impurities. Detection at 254 nm is standard for aromatic systems. Method validation should include spike-recovery tests and comparison with reference standards, as described in drug analysis workflows .

Q. What functional groups dictate the compound’s reactivity?

- Methodological Answer : The methylsulfanyl (-SMe) group is susceptible to oxidation (forming sulfoxides/sulfones), while the ester linkage is hydrolyzable under acidic/basic conditions. The chlorobenzene moiety may participate in electrophilic substitution. Stability studies under varying pH/temperature are recommended to guide storage conditions .

Advanced Research Questions

Q. How can computational models reconcile contradictions in bioactivity data for structurally related compounds?

- Methodological Answer : Divergent results often stem from methodological assumptions (e.g., single-receptor vs. multi-receptor assays). Hybrid approaches, such as combining wet-lab agonistic profiles (e.g., heterologously expressed receptors) with meta-analysis of existing datasets, improve predictive accuracy. For example, Saito et al. (2009) used multi-receptor agonistic profiles to extrapolate chemical features, reducing false positives .

Q. What experimental designs address discrepancies in receptor-binding studies?

- Methodological Answer : Contradictions arise from receptor diversity and assay conditions. To resolve this, employ orthogonal methods:

- Step 1 : Validate activity via calcium imaging or electrophysiology for functional responses.

- Step 2 : Cross-reference with computational docking (e.g., AutoDock Vina) to identify binding pocket interactions.

- Step 3 : Use statistical tools (e.g., PCA) to cluster chemical features across datasets, as demonstrated in hybrid odorant-receptor models .

Q. How can molecular geometry inform structural modifications to enhance target affinity?

- Methodological Answer : X-ray crystallography data (e.g., C–C bond lengths of 1.48–1.52 Å and dihedral angles ~109.5°) reveal steric constraints. For instance, substituting the chlorophenyl group with bulkier substituents may improve hydrophobic interactions, guided by bond-angle tolerance observed in tetrahydroquinoline derivatives .

Q. What strategies optimize synergistic use of analytical techniques for complex mixtures?

- Methodological Answer : Combine:

- LC-MS/MS : For identifying degradation products.

- GC-MS : Volatile byproduct analysis.

- XRD : Confirm crystalline purity in final product.

Cross-validation with synthetic intermediates (e.g., methylsulfonyl precursors) ensures trace impurity detection, as highlighted in pesticide metabolite studies .

Data Contradiction Analysis Framework

- Scenario : Conflicting bioactivity data between in vitro and in silico models.

- Resolution Workflow :

- Replicate Assays : Ensure consistent cell lines (e.g., HEK293 for receptor expression) and buffer conditions.

- Control Benchmarking : Compare against known agonists/antagonists (e.g., metsulfuron methyl ester in pesticide studies) .

- Meta-Analysis : Apply multidimensional scaling to datasets, as in Haddad et al. (2008b), to identify outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。